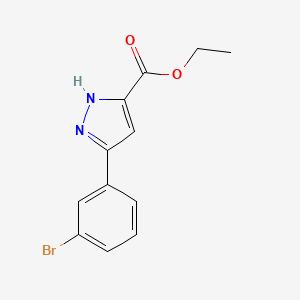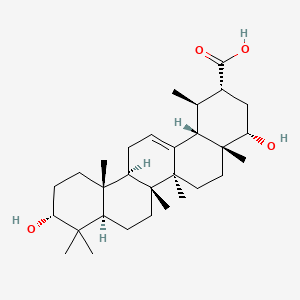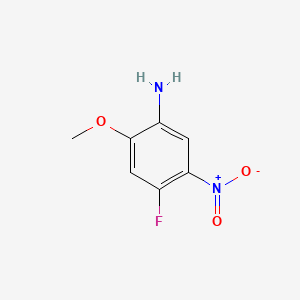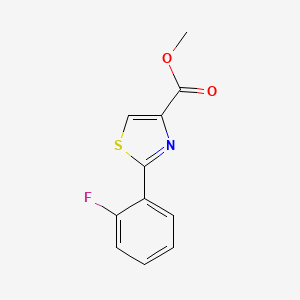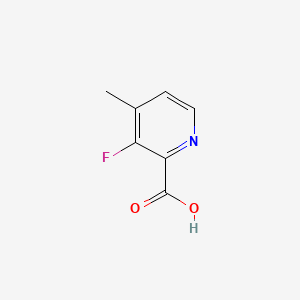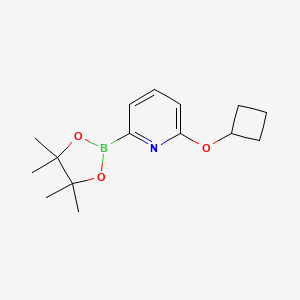
2,3-Dimethylpentane-d16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpentane-d16: is a deuterated form of 2,3-dimethylpentane, an organic compound with the molecular formula C7H16. This compound is a fully saturated hydrocarbon, specifically an alkane, where two methyl groups are substituted at the second and third positions of the pentane chain. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic labeling properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpentane-d16 involves the deuteration of 2,3-dimethylpentane. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and moderate temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylpentane-d16, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions:
Halogenation: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, this compound can undergo free radical halogenation to form various halogenated derivatives.
Combustion: When subjected to combustion in the presence of oxygen, it produces carbon dioxide, water, and deuterium oxide (D2O).
Major Products:
Halogenated Derivatives: Depending on the halogen used, products such as 2,3-dichloro-2,3-dimethylpentane-d16 can be formed.
Combustion Products: Carbon dioxide, water, and deuterium oxide.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpentane-d16 is widely used in scientific research due to its isotopic labeling, which makes it valuable in various fields:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of hydrocarbons in living organisms.
Medicine: It serves as a tracer in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is employed in the calibration of analytical instruments and in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylpentane-d16 is primarily related to its role as an isotopic label. In NMR spectroscopy, the deuterium atoms in the compound provide distinct signals that help in elucidating the structure and dynamics of molecules. In metabolic studies, the deuterium label allows for the tracking of the compound through various biochemical pathways, providing insights into the metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethylpentane
- 2,4-Dimethylpentane
- 3,3-Dimethylpentane
- 3-Methylhexane
Comparison: 2,3-Dimethylpentane-d16 is unique due to its specific deuterium labeling, which distinguishes it from other similar alkanes. While other dimethylpentanes have different substitution patterns, this compound’s isotopic composition makes it particularly useful in NMR spectroscopy and metabolic studies. Its deuterium atoms provide a clear advantage in tracing and analyzing chemical and biological processes.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,4,5,5,5-decadeuterio-3,4-bis(trideuteriomethyl)pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECXQBGLLYSFP-MPARFAGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
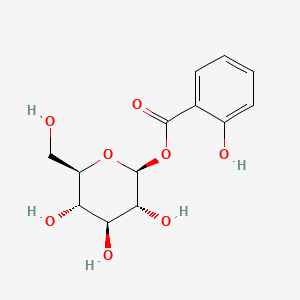
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)
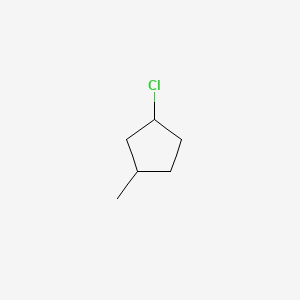
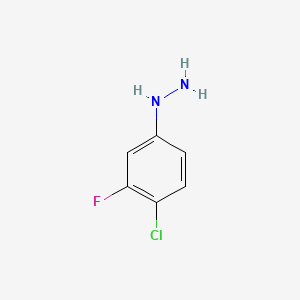
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
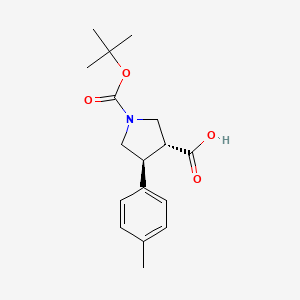

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)
